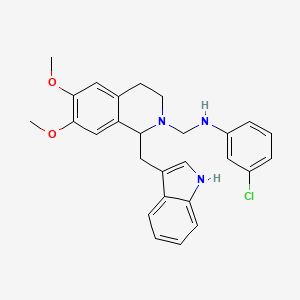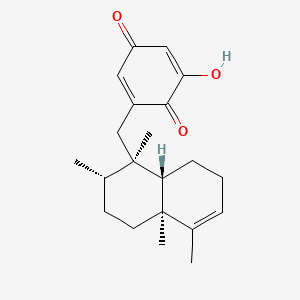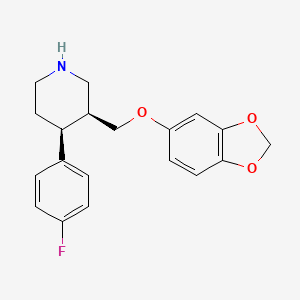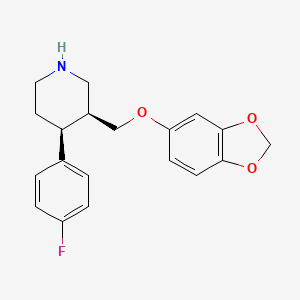
Paroxetine, cis-(+/-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paroxetine, cis-(+/-)-, is a selective serotonin reuptake inhibitor widely used in the treatment of major depressive disorder, panic disorder, obsessive-compulsive disorder, and social anxiety disorder . It is known for its potent antidepressant effects and is marketed under various trade names such as Aropax, Paxil, Pexeva, Seroxat, Sereupin, and Brisdelle .
Preparation Methods
Synthetic Routes and Reaction Conditions
Paroxetine is synthesized through a multi-step process involving the formation of key intermediates. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with 3,4-methylenedioxyphenylacetonitrile to form a nitrile intermediate. This intermediate is then reduced to the corresponding amine, which undergoes cyclization to form the piperidine ring.
Industrial Production Methods
Industrial production of paroxetine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Paroxetine undergoes various chemical reactions, including:
Oxidation: Paroxetine can be oxidized to form its N-oxide derivative.
Reduction: The nitro group in paroxetine intermediates can be reduced to an amine.
Substitution: Paroxetine can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of paroxetine, such as its N-oxide and substituted analogs .
Scientific Research Applications
Paroxetine has a wide range of scientific research applications:
Mechanism of Action
Paroxetine exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Paroxetine binds to the serotonin transporter and stabilizes its outward-open conformation, preventing serotonin reuptake . The molecular targets involved include the serotonin transporter and various serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
Sertraline: A selective serotonin reuptake inhibitor with a broader spectrum of activity and different side effect profile.
Citalopram: Known for its high selectivity for the serotonin transporter and fewer drug interactions compared to paroxetine.
Uniqueness of Paroxetine
Paroxetine is unique among selective serotonin reuptake inhibitors due to its high potency and relatively short half-life, which allows for rapid onset of action. It also has a distinct side effect profile, including a higher incidence of withdrawal symptoms upon discontinuation .
Properties
CAS No. |
1396174-70-1 |
|---|---|
Molecular Formula |
C19H20FNO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine |
InChI |
InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17+/m0/s1 |
InChI Key |
AHOUBRCZNHFOSL-WMLDXEAASA-N |
Isomeric SMILES |
C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


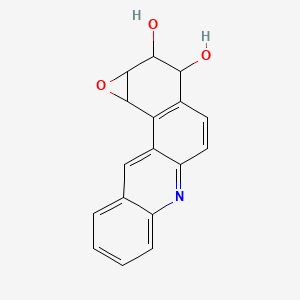
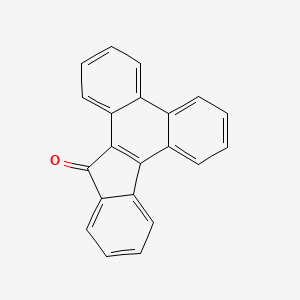

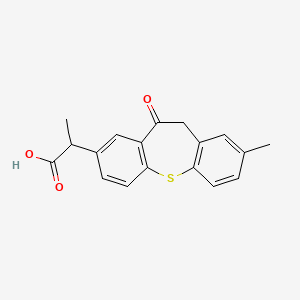

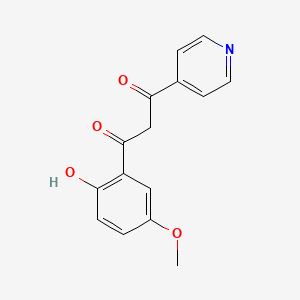
![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798535.png)
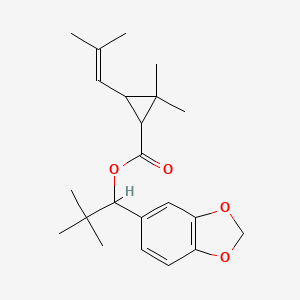
![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798544.png)

